molecular formula C20H18N2O3S2 B2684483 (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone CAS No. 1706301-78-1

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone

Cat. No.: B2684483
CAS No.: 1706301-78-1
M. Wt: 398.5
InChI Key: FAJWZNQKVDJAAO-UHFFFAOYSA-N
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Description

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone is a synthetic organic compound of significant interest in advanced pharmacological and neuroscience research. This molecule features a complex structure incorporating a 1,4-thiazepane ring system, a benzo[d][1,3]dioxolyl (piperonyl) group, and a benzo[d]thiazolyl moiety. The presence of these distinct pharmacophores suggests potential for interaction with various central nervous system (CNS) targets. The benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, frequently associated with bioactivity, while the 1,4-thiazepane core is a notable heterocycle with potential psychoactive properties . Compounds within the benzodiazepine and thiazepine class are known to act as central nervous system (CNS) depressants by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, leading to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects . Researchers are investigating this specific compound as a potential ligand for GABAergic receptors or other neurological targets. Its primary research applications include serving as a key intermediate in the synthesis of more complex molecules, a reference standard in analytical chemistry, and a probe for studying structure-activity relationships (SAR) in the development of novel neuropharmacological agents. This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions, consulting its Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(1,3-benzothiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c23-20(19-21-14-3-1-2-4-18(14)27-19)22-8-7-17(26-10-9-22)13-5-6-15-16(11-13)25-12-24-15/h1-6,11,17H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJWZNQKVDJAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the benzodioxole and benzothiazole derivatives. These components are then linked through a series of condensation and cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have highlighted the potential of thiazepan derivatives in cancer therapy. Compounds similar to (7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone have shown promising results as inhibitors of tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
  • Antimicrobial Properties
    • The thiazepan structure has been associated with antimicrobial activity. Research indicates that derivatives can exhibit significant antibacterial and antifungal properties, making them candidates for developing new antibiotics or antifungal agents .
  • Neuroprotective Effects
    • Some studies suggest that compounds with a similar structural framework may possess neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter systems or protect neuronal cells from oxidative stress .

Synthetic Methodologies

The synthesis of this compound can be achieved through various synthetic routes:

  • Total Synthesis Approaches
    • A unified total synthesis method has been reported for synthesizing related compounds using palladium-catalyzed reactions and asymmetric hydrogenation techniques. This approach allows for the efficient construction of complex molecular frameworks typical of biologically active compounds .
  • Modification of Existing Compounds
    • The modification of existing thiazepan derivatives through substitution reactions has been explored to enhance biological activity and selectivity. This includes introducing various functional groups that can improve solubility and bioavailability .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of thiazepan derivatives against human breast cancer cells. Results indicated that specific substitutions on the thiazepan ring significantly enhanced cytotoxicity compared to standard chemotherapeutic agents. The mechanism was attributed to increased apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Efficacy

In another investigation, a library of thiazepan derivatives was screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain compounds exhibited potent activity against resistant strains, suggesting their potential as lead compounds for antibiotic development .

Mechanism of Action

The mechanism of action of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Compound Name Molecular Formula* Structural Features Pharmacological Notes References
Target Compound C₁₉H₁₆N₂O₃S₂ 1,4-Thiazepane + benzodioxole + benzothiazole methanone Hypothesized CNS activity due to benzothiazole and benzodioxole motifs
2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone C₂₀H₁₇F₂NO₃S 1,4-Thiazepane + benzodioxole + difluorophenyl substituent Enhanced lipophilicity from fluorine atoms; potential antimicrobial activity
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzo[d]thiazol-2-yl)methanone C₂₉H₂₄N₄O₂S Benzothiazole + dihydroisoquinoline + propoxy linker Dual-targeting (e.g., kinase inhibition) due to isoquinoline groups
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide C₃₃H₂₈N₄O₅S Thiazole + benzodioxole + cyclopropane carboxamide Possible protease inhibition from carboxamide and methoxyphenyl groups

*Molecular formulas estimated based on structural data from references.

Key Structural Insights :

  • Benzodioxole vs. Fluorophenyl: Substitution of benzodioxole (target compound) with difluorophenyl () increases lipophilicity (ClogP ~3.5 vs.
  • Thiazepane vs. Isoquinoline: The 1,4-thiazepane core (7-membered ring) offers conformational flexibility compared to rigid dihydroisoquinoline (), which may affect binding kinetics .
  • Benzothiazole Linkage: Methanone-linked benzothiazole (target compound) vs. propoxy-linked benzothiazole () alters electronic properties, impacting hydrogen-bonding capacity .

Comparison with Analogues :

  • Benzodioxole Derivatives : uses cyclopropane carboxamide coupling under anhydrous pyridine, while the target compound may employ milder conditions (e.g., K₂CO₃/MeOH) for benzothiazole linkage .
  • Thiazepane vs. Thiazolidinone: Thiazepane synthesis (target) requires ring expansion, whereas thiazolidinone derivatives () form via cyclocondensation of mercaptoacetic acid .
Pharmacological and Physicochemical Properties

Hypothesized Activity :

  • Benzothiazole: Known for antitumor, antimicrobial, and anti-inflammatory properties; e.g., riluzole (ALS drug) .
  • Benzodioxole : Improves metabolic stability by resisting oxidative degradation, as seen in protease inhibitors .

Limitations vs. Analogues :

  • The absence of fluorine substituents (cf. ) may reduce bioavailability compared to fluorinated analogs .
  • Lack of a propoxy linker (cf. ) could limit solubility in aqueous media .

Biological Activity

The compound (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone is a complex organic molecule that combines multiple pharmacophoric elements, suggesting potential for diverse biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features:

  • A thiazepane ring , which contributes to structural rigidity.
  • A benzo[d][1,3]dioxole moiety , known for its medicinal properties.
  • A benzo[d]thiazole group , which can enhance biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives with benzo[d][1,3]dioxole structures demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.38
HCT1161.54
MCF74.52
DoxorubicinHepG27.46
HCT1168.29
MCF74.56

These studies indicate that compounds with similar structural motifs can exhibit potent anticancer activity while remaining non-cytotoxic to normal cells (IC50 > 150 µM).

The mechanism by which these compounds exert their effects typically involves:

  • EGFR Inhibition : Compounds may inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
  • Apoptosis Induction : Assessment via annexin V-FITC assays suggests that these compounds can trigger apoptotic pathways.
  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at specific phases.

Molecular docking studies have also provided insights into the binding interactions of these compounds with target proteins, revealing potential pathways for therapeutic intervention.

Structure-Activity Relationship (SAR)

SAR studies have been pivotal in understanding how modifications to the compound's structure affect its biological activity. For example:

  • The presence of electron-donating or withdrawing groups on the aromatic rings can significantly influence the compound's reactivity and interaction with biological targets.
  • Variations in the thiazepane ring structure can alter pharmacokinetic properties and enhance selectivity towards cancer cells.

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Synthesis of Thiourea Derivatives : Compounds synthesized from benzo[d][1,3]dioxole demonstrated significant antitumor activity and were evaluated for their effects on mitochondrial apoptosis pathway proteins like Bax and Bcl-2 .
  • Molecular Docking Studies : These studies have elucidated how modifications in the thiazepane ring affect binding affinities to various targets, providing a roadmap for future drug development .

Q & A

Q. What are the recommended synthetic routes and reaction conditions for preparing (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone?

The synthesis typically involves multi-step protocols. A common approach includes:

  • Step 1 : Preparation of the 1,4-thiazepane core via cyclization reactions. For example, reacting a benzo[d][1,3]dioxol-5-yl-substituted precursor with thiol-containing intermediates under basic conditions.
  • Step 2 : Acylation of the thiazepane nitrogen using benzo[d]thiazole-2-carbonyl chloride in anhydrous DMF or THF under nitrogen atmosphere.
  • Optimization : Reaction times (4–6 hours at reflux) and solvent selection (e.g., DMF for improved solubility) are critical for yield enhancement. Monitoring via TLC (silica gel plates, iodine visualization) ensures reaction completion .

Q. How can spectroscopic methods validate the structural integrity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assign peaks to confirm the benzo[d][1,3]dioxole (δ ~6.8–7.0 ppm, aromatic protons) and thiazepane (δ ~3.5–4.5 ppm, methylene groups) moieties. Benzo[d]thiazole protons appear as distinct singlets (δ ~8.0–8.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy.
  • IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .

Q. What protocols assess the compound’s stability under varying storage conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability : Expose samples to UV light (e.g., 254 nm) and monitor degradation via HPLC.
  • Hydrolytic Stability : Incubate in buffers (pH 1–13) and analyze degradation products using LC-MS .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron density and ionization potentials accurately .
  • Key Calculations :
    • HOMO-LUMO gaps to predict reactivity.
    • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
    • Solvent effects (PCM model) to simulate aqueous environments .
  • Validation : Compare computed IR/NMR spectra with experimental data to refine theoretical models .

Q. How can discrepancies in reported synthetic yields be systematically addressed?

  • Variable Analysis : Use design of experiments (DoE) to isolate factors like temperature, solvent polarity, and catalyst loading. For instance, higher DMF ratios may improve solubility but reduce reaction rates.
  • Mechanistic Insights : Probe intermediates via in situ FTIR or ESI-MS to identify rate-limiting steps (e.g., acylation vs. cyclization) .
  • Reproducibility : Standardize inert atmosphere protocols (argon/nitrogen) to minimize oxidation side products .

Q. What strategies are effective for evaluating biological activity, such as antimicrobial potency?

  • MIC Assays : Follow CLSI guidelines using broth microdilution. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent blanks .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to determine selectivity indices.
  • Target Identification : Perform molecular docking (AutoDock Vina) against bacterial enzymes (e.g., DNA gyrase) and validate via enzyme inhibition assays .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?

  • Modification Sites :
    • Benzo[d]thiazole : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.
    • Thiazepane : Replace sulfur with selenium to alter ring conformation and bioavailability.
  • Synthetic Routes : Use Suzuki-Miyaura coupling to diversify aromatic substituents .
  • Validation : Compare logP (HPLC) and permeability (Caco-2 assays) to correlate structural changes with ADME profiles .

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